molecular formula C18H32BrNO4 B12517882 1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide CAS No. 701981-38-6

1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide

Cat. No.: B12517882
CAS No.: 701981-38-6
M. Wt: 406.4 g/mol
InChI Key: HEEPCKUJDKXVAE-UHFFFAOYSA-M
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Description

1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide is a quaternary ammonium compound with a complex structure. It is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide typically involves multiple steps. The process begins with the preparation of the pyridinium core, followed by the introduction of the hexyl group and the polyether chain. The final step involves the quaternization of the pyridine nitrogen with bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane transport and ion channels.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide involves its interaction with molecular targets such as cell membranes and proteins. The compound’s polyether chain allows it to penetrate lipid bilayers, while the pyridinium core interacts with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Shares the polyether chain but lacks the pyridinium core.

    Triethylene glycol monomethyl ether: Similar polyether structure but different functional groups.

    1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Contains a similar polyether chain but with a benzene core.

Uniqueness

1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide is unique due to its combination of a pyridinium core, a hexyl group, and a polyether chain. This structure imparts specific properties, such as enhanced solubility and the ability to interact with biological membranes, making it valuable in various applications.

Properties

CAS No.

701981-38-6

Molecular Formula

C18H32BrNO4

Molecular Weight

406.4 g/mol

IUPAC Name

1-hexyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridin-1-ium;bromide

InChI

InChI=1S/C18H32NO4.BrH/c1-3-4-5-6-9-19-10-7-18(8-11-19)23-17-16-22-15-14-21-13-12-20-2;/h7-8,10-11H,3-6,9,12-17H2,1-2H3;1H/q+1;/p-1

InChI Key

HEEPCKUJDKXVAE-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1=CC=C(C=C1)OCCOCCOCCOC.[Br-]

Origin of Product

United States

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